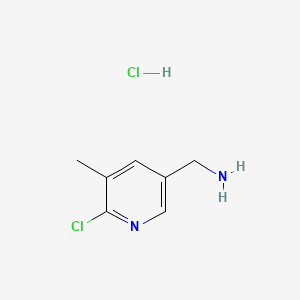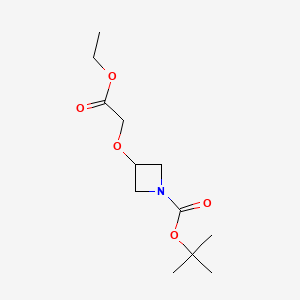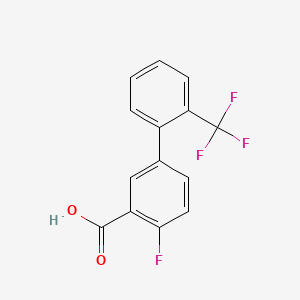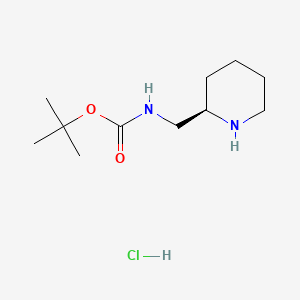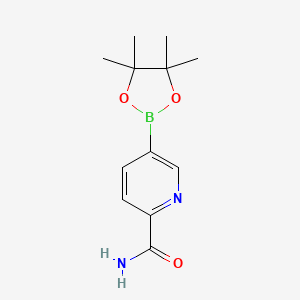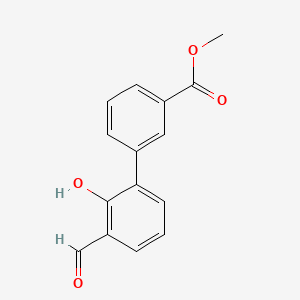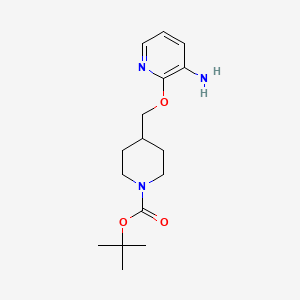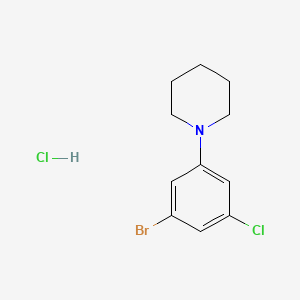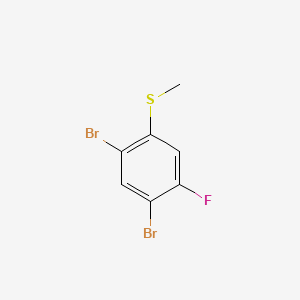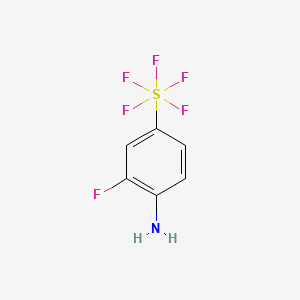
2-Fluoro-4-(pentafluorosulfur)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-4-(pentafluorosulfur)aniline is an organic compound with the molecular formula C6H5F6NS. It is characterized by the presence of a fluorine atom and a pentafluorosulfur group attached to an aniline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-(pentafluorosulfur)aniline typically involves the introduction of the fluorine and pentafluorosulfur groups onto an aniline precursor. One common method involves the reaction of 2-fluoroaniline with sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-(pentafluorosulfur)aniline undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the aniline ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as chlorine (Cl2), bromine (Br2), and nitric acid (HNO3) are commonly used in electrophilic substitution reactions.
Major Products Formed
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Fluoro-4-(pentafluorosulfur)aniline involves its interaction with specific molecular targets. The fluorine and pentafluorosulfur groups can influence the compound’s reactivity and binding affinity to various substrates. These interactions can affect biochemical pathways and cellular processes, making the compound a subject of interest in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
2-Fluoroaniline: Lacks the pentafluorosulfur group, making it less reactive in certain chemical reactions.
4-(Pentafluorosulfur)aniline: Lacks the fluorine atom, which can affect its chemical properties and reactivity.
Uniqueness
2-Fluoro-4-(pentafluorosulfur)aniline is unique due to the presence of both fluorine and pentafluorosulfur groups. This combination imparts distinct chemical properties, such as increased reactivity and potential for forming diverse chemical products .
Properties
IUPAC Name |
2-fluoro-4-(pentafluoro-λ6-sulfanyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F6NS/c7-5-3-4(1-2-6(5)13)14(8,9,10,11)12/h1-3H,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNFMUDAEGKTTOA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(F)(F)(F)(F)F)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F6NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

